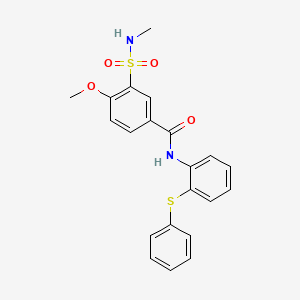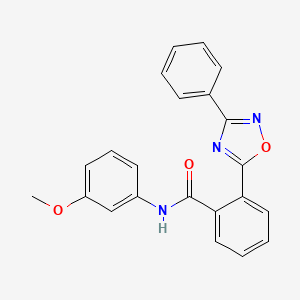
N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. However, further studies are needed to fully understand the effects of this compound on different biological systems.
実験室実験の利点と制限
One of the advantages of N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different biological systems. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of novel compounds with improved therapeutic properties.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminoanisole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product by the addition of benzoyl chloride. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-17-11-7-10-16(14-17)23-21(26)18-12-5-6-13-19(18)22-24-20(25-28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJFMIUJQHNCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



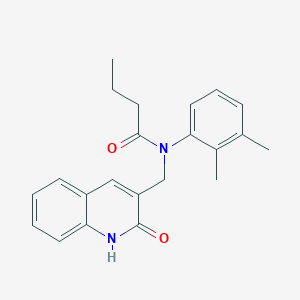

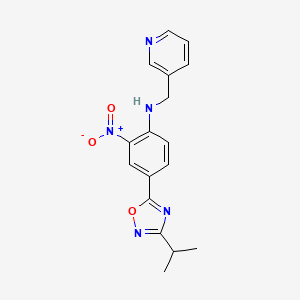
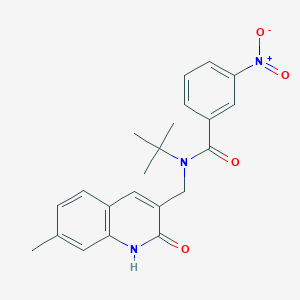


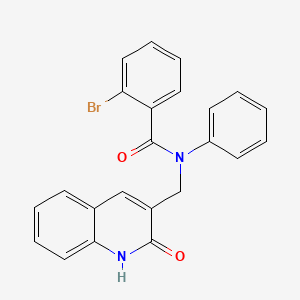

![N-({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7701491.png)
![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
